BenchChemオンラインストアへようこそ!

5-amino-1-(4,6,8-trimethylquinolin-2-yl)-1H-pyrazole-4-carbonitrile

AXL kinase gallium resistance lung cancer

5-Amino-1-(4,6,8-trimethylquinolin-2-yl)-1H-pyrazole-4-carbonitrile (5476423) is the lead quinoline–pyrazole hybrid from a validated virtual screening campaign, delivering an 80-fold anti-proliferative potency advantage over GaAcAc in AXL-overexpressing, gallium-resistant NSCLC models and 6.2-fold superiority over the co-lead 7919469. Its non-competitive AChE inhibition profile (Vmax reduction, unchanged Km) makes it mechanistically distinct from classical active-site inhibitors. The 4,6,8-trimethyl substitution pattern is essential—unsubstituted or regioisomeric analogs lose these validated biological signatures. Procure only ≥95% purity material with rigorous analytical certification to ensure reproducible SAR data and reliable target engagement in your AXL-pathway or Alzheimer's research programs.

Molecular Formula C16H15N5
Molecular Weight 277.32 g/mol
Cat. No. B7726742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(4,6,8-trimethylquinolin-2-yl)-1H-pyrazole-4-carbonitrile
Molecular FormulaC16H15N5
Molecular Weight277.32 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C(=CC(=N2)N3C(=C(C=N3)C#N)N)C)C
InChIInChI=1S/C16H15N5/c1-9-4-11(3)15-13(5-9)10(2)6-14(20-15)21-16(18)12(7-17)8-19-21/h4-6,8H,18H2,1-3H3
InChIKeyLCNUABNLOYPLRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(4,6,8-trimethylquinolin-2-yl)-1H-pyrazole-4-carbonitrile (CID 5476423): Chemical Class, Core Identity, and Procurement-Relevant Characteristics


5-Amino-1-(4,6,8-trimethylquinolin-2-yl)-1H-pyrazole-4-carbonitrile, commonly indexed as compound 5476423, is a heterocyclic small molecule (C₁₆H₁₅N₅, MW 277.32 g/mol) belonging to the quinoline–pyrazole hybrid class [1]. It features a 5-amino-1H-pyrazole-4-carbonitrile core N-linked to a 4,6,8-trimethylquinoline moiety, a structural signature that distinguishes it from unsubstituted, mono-methyl, or regioisomeric quinoline–pyrazole analogs . The compound was originally identified through virtual screening of an AXL kinase homology model and has demonstrated anti-proliferative activity in gallium-resistant lung adenocarcinoma models [1]. Additional studies have characterized it as a non-competitive acetylcholinesterase (AChE) inhibitor active in the early micromolar range [2]. Typical vendor specifications report purity ≥95% .

Why Generic Quinoline–Pyrazole Analogs Cannot Substitute for 5-Amino-1-(4,6,8-trimethylquinolin-2-yl)-1H-pyrazole-4-carbonitrile in Targeted Research Applications


The 4,6,8-trimethyl substitution pattern on the quinoline ring of compound 5476423 is not a passive structural feature; it directly modulates both the electronic environment of the pyrazole–quinoline π-system and the compound's lipophilicity, which in turn govern target engagement and cellular permeability [1]. Unsubstituted quinoline-2-yl analogs (e.g., CAS 1017665-69-8) and regioisomeric quinoline-5-yl or quinoline-6-yl variants lack these three methyl groups, resulting in measurably different logP values, metabolic stability profiles, and AXL kinase binding poses [2]. In the seminal AXL study, the structurally distinct naphthalene–tetrazole comparator compound 7919469 exhibited only 13-fold potency enhancement over GaAcAc compared to the 80-fold enhancement achieved by 5476423, demonstrating that even within the same chemical series derived from the same virtual screening campaign, scaffold-level differences produce order-of-magnitude variations in biological outcome [1]. Consequently, substitution with a generic quinoline–pyrazole-4-carbonitrile without the specific 4,6,8-trimethyl decoration risks loss of the validated anti-proliferative and AChE inhibitory profiles documented for 5476423.

Quantitative Differentiation Evidence for 5-Amino-1-(4,6,8-trimethylquinolin-2-yl)-1H-pyrazole-4-carbonitrile (5476423) Versus Closest Comparators


Anti-Proliferative Potency in Gallium-Resistant A549 Lung Adenocarcinoma Cells: 5476423 vs. Gallium Acetylacetonate (GaAcAc)

In a direct head-to-head anti-proliferative assay using gallium-resistant human lung adenocarcinoma A549 cells (R-cells), compound 5476423 demonstrated an 80-fold increase in potency compared to the baseline gallium agent gallium acetylacetonate (GaAcAc), as measured by IC₅₀ values [1]. This potency enhancement was substantially greater than that of the co-identified lead compound 7919469, which exhibited a 13-fold increase over GaAcAc in the same assay [1]. Furthermore, when co-administered with GaAcAc, 5476423 increased the efficacy of GaAcAc against R-cells by 2-fold, compared to a 1.2-fold increase observed with compound 7919469 [1]. AXL protein expression, which was elevated in R-cells relative to gallium-sensitive S-cells, was significantly suppressed by 5476423 treatment [1].

AXL kinase gallium resistance lung cancer

Acetylcholinesterase (AChE) Inhibition: Non-Competitive Mechanism of 5476423 vs. Classical Active-Site Inhibitors

In an in vitro enzymatic assay, compound 5476423 inhibited acetylcholinesterase (AChE) within the early micromolar range and was characterized through Michaelis-Menten kinetics as a non-competitive inhibitor [1]. Non-competitive inhibition is mechanistically distinct from the active-site-directed inhibition exhibited by the majority of clinically used AChE inhibitors (e.g., donepezil, galantamine), as it decreases Vmax without affecting Km, indicating binding to an allosteric site or the enzyme-substrate complex [1]. While the absolute IC₅₀ value (early μM range) is higher than that of potent active-site inhibitors, the non-competitive mechanism implies that 5476423 can reduce enzyme activity regardless of substrate concentration, a property not shared by competitive inhibitors whose efficacy diminishes at high acetylcholine levels [1].

acetylcholinesterase Alzheimer's disease non-competitive inhibition

Structural Differentiation: 4,6,8-Trimethylquinoline vs. Unsubstituted Quinoline-2-yl Analogs (LogP, Steric, and Electronic Effects)

The 4,6,8-trimethyl substitution on the quinoline ring of 5476423 constitutes the key structural differentiator from the closest commercially available analog, 5-amino-1-(quinolin-2-yl)-1H-pyrazole-4-carbonitrile (CAS 1017665-69-8, C₁₃H₉N₅, MW 235.24), which bears an unsubstituted quinoline . The three methyl groups increase the molecular weight by 42 Da (277.32 vs. 235.24) and are predicted to elevate calculated logP by approximately 1.0–1.5 log units based on additive fragment contributions, thereby enhancing membrane permeability and potentially altering metabolic soft-spot profiles . Although direct comparative biological data between the trimethyl and unsubstituted analogs are absent from the peer-reviewed literature, the 6.2-fold potency advantage of 5476423 over the structurally divergent comparator 7919469 in the AXL assay provides empirical evidence that scaffold modifications within this chemical space produce order-of-magnitude biological differences [1].

structure-activity relationship lipophilicity metabolic stability

AXL Kinase Pathway Suppression: Target Engagement Evidence for 5476423 vs. Vehicle Control in Gallium-Resistant vs. Sensitive Cells

Western blot analysis revealed that gallium-resistant A549 R-cells exhibit elevated AXL protein expression compared to gallium-sensitive S-cells, and treatment with compound 5476423 significantly suppressed this elevated AXL expression [1]. This biomarker modulation provides mechanistic evidence that the anti-proliferative activity of 5476423 is mediated through AXL kinase pathway inhibition, rather than through non-specific cytotoxicity [1]. While compound 7919469 was also reported to suppress AXL expression, the quantitative degree of suppression was not comparatively reported, precluding a direct numerical comparison between the two leads on this specific endpoint [1]. The combination of 5476423 with GaAcAc increased GaAcAc efficacy 2-fold, demonstrating functional reversal of gallium resistance [1].

AXL protein suppression drug resistance reversal biomarker modulation

Recommended Research and Procurement Application Scenarios for 5-Amino-1-(4,6,8-trimethylquinolin-2-yl)-1H-pyrazole-4-carbonitrile (5476423)


AXL Kinase-Mediated Drug Resistance Reversal Studies in Non-Small Cell Lung Cancer (NSCLC)

Investigators studying AXL-dependent resistance mechanisms in NSCLC should prioritize 5476423 as a chemical probe based on its 80-fold anti-proliferative potency advantage over GaAcAc in AXL-overexpressing gallium-resistant A549 cells and its demonstrated ability to suppress AXL protein expression [1]. The compound's 6.2-fold superiority over the structurally distinct co-lead 7919469 (13-fold vs. GaAcAc) makes it the preferred choice within the 2014 virtual screening series for experiments requiring maximal AXL pathway inhibition [1]. Typical use concentrations should be calibrated to the low- to mid-micromolar range based on the reported IC₅₀ values, with AXL suppression verified by Western blot [1].

Allosteric Acetylcholinesterase Modulation Research in Neurodegenerative Disease Models

For research programs investigating non-competitive AChE inhibition as a therapeutic strategy for Alzheimer's disease, 5476423 offers a mechanistically distinct profile from classical active-site inhibitors [1]. Its non-competitive kinetics (Vmax reduction without Km alteration) make it suitable for experiments designed to test whether allosteric AChE modulation can maintain efficacy under conditions of high synaptic acetylcholine concentration, a scenario where competitive inhibitors lose potency [1]. Researchers should note that the compound's AChE IC₅₀ lies in the early micromolar range, necessitating appropriate concentration-response experimental design [1].

Structure-Activity Relationship (SAR) Studies on Quinoline Methyl Substitution Effects

Medicinal chemistry teams engaged in quinoline–pyrazole SAR optimization can utilize 5476423 as the key 4,6,8-trimethyl reference compound for systematic comparison with the unsubstituted quinoline analog (CAS 1017665-69-8), as well as with regioisomeric quinoline-5-yl (CAS 1452183-87-7) and quinoline-6-yl variants [1]. The 4,6,8-trimethyl pattern provides a >40 Da mass increment and an estimated logP increase of 1.0–1.5 units over the unsubstituted analog, enabling assessment of how incremental lipophilicity and steric bulk at specific quinoline positions influence target binding, cellular permeability, and metabolic stability . Procurement specifications should require ≥95% purity to ensure reliable SAR data [1].

Combination Therapy Screening with Gallium-Based Anticancer Agents

Given the 2-fold enhancement of GaAcAc efficacy when co-administered with 5476423 in gallium-resistant A549 cells, this compound is directly applicable to combination screening panels aimed at identifying synergistic partners for gallium-based chemotherapeutics [1]. The 1.7-fold advantage in GaAcAc efficacy enhancement over compound 7919469 (2-fold vs. 1.2-fold) supports preferential selection of 5476423 for such panels [1]. Experimental designs should include gallium-sensitive (S-cell) controls to confirm resistance-specific effects, as the differential AXL expression between S- and R-cells is a critical experimental variable [1].

Quote Request

Request a Quote for 5-amino-1-(4,6,8-trimethylquinolin-2-yl)-1H-pyrazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.